2-(Indolinylmethylene)indane-1,3-dione
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Overview
Description
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis
Indane-1,3-dione is a diketone. As a solution in water, it is partially enolized. The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon .Chemical Reactions Analysis
Indane-1,3-dione is involved in numerous chemical reactions. For instance, 2-arylidene-indane-1,3-diones can be synthesized by a Knoevenagel reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of indane-1,3-dione would depend on its specific chemical structure. For instance, it is known that indane-1,3-dione is a diketone and can act as a nucleophile .Scientific Research Applications
Synthesis and Chemical Properties
A novel synthesis approach has been developed for the efficient creation of spiro compounds featuring the "2-(Indolinylmethylene)indane-1,3-dione" scaffold. This method involves three-component reactions, offering a pathway to synthesize a series of 2′-aryl-2′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2′,3′-dihydro-10b′H-spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]-1,3-diones. Such compounds are synthesized from N-phenacylisoquinolinium bromides, indane-1,3-dione, and isatins, indicating the versatility of this compound in facilitating complex molecular architectures (Xiao-hua Wang & Chaoguo Yan, 2014).
Antialgal and Antimicrobial Effects
Derivatives of "2-(Indolinylmethylene)indane-1,3-dione" have been explored for their biological activities. Research has demonstrated the potential of these compounds in serving as antialgal and antimicrobial agents, indicating their relevance in environmental and health sciences. For instance, specific derivatives have shown significant antialgal properties, expanding the potential applications of these compounds in controlling algal growth and maintaining ecological balance (R. Čižmáriková et al., 2000).
Applications in Bioimaging and Electronics
The indane-1,3-dione structure, a key component of "2-(Indolinylmethylene)indane-1,3-dione," has been identified as a versatile building block in various applications, ranging from bioimaging to electronics. This versatility underscores the compound's utility in developing materials and molecules with specialized functions, including photopolymerization processes and bioactive compounds for medical imaging technologies (C. Pigot, D. Brunel, & F. Dumur, 2022).
Antitumor and Anticoagulant Properties
Further research into the "2-(Indolinylmethylene)indane-1,3-dione" derivatives has uncovered their potential in medical applications, notably in antitumor and anticoagulant capacities. Certain derivatives have been found to exhibit promising antitumor activity against specific cancer cell lines, highlighting the therapeutic potential of these compounds. Additionally, their role as anticoagulants suggests a valuable application in preventing blood clot formation, offering insights into new treatment avenues for thrombotic disorders (A. S. Girgis, 2009).
Future Directions
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethylidene)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17-13-6-2-3-7-14(13)18(21)15(17)11-19-10-9-12-5-1-4-8-16(12)19/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVZBXZUAODLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Indolinylmethylene)indane-1,3-dione |
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